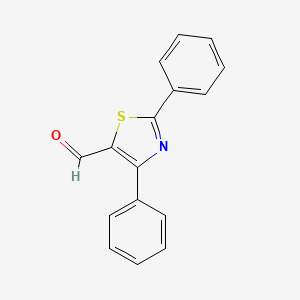

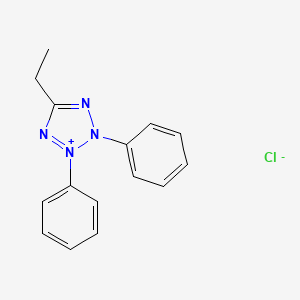

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

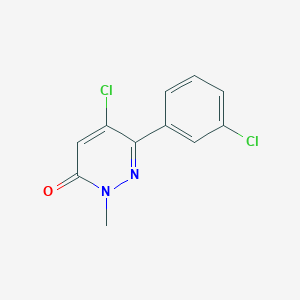

“2,4-Diphenyl-1,3-thiazole-5-carbaldehyde” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

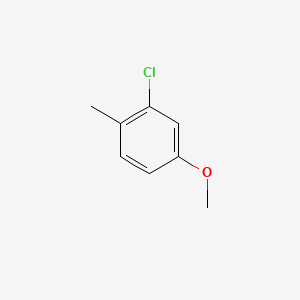

The synthesis of 2,4-disubstituted 1,3-thiazole analogues has been described in various studies . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The synthesized compounds were then evaluated for their in vitro anti-microbial activity .Molecular Structure Analysis

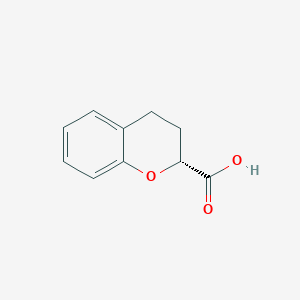

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions of 2,4-disubstituted thiazoles can vary depending on the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学的研究の応用

Synthesis and Structural Characterization

- Synthesis of Thiophene-Substituted Thiazoles : 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is used in synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles. These thiazoles are significant in the chemistry of materials, with particular emphasis on their physicochemical properties like UV-Vis and fluorescence (Tokárová & Biathová, 2018).

Biological Evaluation

- Antimicrobial and Antioxidant Agents : This compound plays a role in creating pyrazole chalcones, exhibiting antimicrobial, anti-inflammatory, and antioxidant properties (Bandgar et al., 2009).

Chemical Transformations

- Synthesis of Fused Ring Heterocycles : It is involved in the transformation into tricyclic heterocycles, highlighting its versatility in synthesizing biologically active heterocycles (Gaonkar & Rai, 2010).

Schiff Base Formation

- DNA Gyrase B Inhibitors : The compound contributes to the synthesis of Schiff bases, which are potential DNA gyrase B inhibitors and show anti-inflammatory and antioxidant activities (Kate et al., 2018).

Novel Derivatives

- Production of Bioactive Substances : Derivatives of this compound are of interest as potential bioactive substances, highlighting the compound's role in the synthesis of new bioactive materials (Sinenko et al., 2016).

Methodological Improvements

- Synthesis of Thiazole Analogs : Its utilization in synthesizing 2,4-diphenyl thiazole analogs demonstrates advancements in synthesis methodologies, with improvements in reaction steps and conditions (Zhang et al., 2020).

Fluorescence Studies

- Fluorescent Dye Synthesis : The compound is used in synthesizing fluorescent styryl dyes, emphasizing its role in the development of materials with specific optical properties (Sekar et al., 2015).

Antimicrobial Properties

- Novel Thiohydrazonates and Pyrazolo[3,4-b]pyridines Synthesis : It's pivotal in synthesizing compounds with antimicrobial properties, showcasing its utility in creating new antimicrobial agents (Mekky & Sanad, 2019).

Catalysis

- Synthesis of Methylene Bisindoles : It aids in the environmentally friendly synthesis of bisindoles, highlighting its role in green chemistry applications (Ganta et al., 2016).

Spectral Properties

- Highly Fluorescent Thiazoles : Its derivatives are studied for their spectral properties, particularly in fluorescence, demonstrating its impact on materials science (Kammel et al., 2016).

将来の方向性

The future directions for the research on “2,4-Diphenyl-1,3-thiazole-5-carbaldehyde” and similar compounds could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . Moreover, these compounds could be evaluated for their potential as inhibitors for the novel SARS Cov-2 virus .

作用機序

Target of Action

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde, a derivative of thiazole, has been found to exhibit diverse biological activities . Thiazoles are known to interact with various targets, including DNA and topoisomerase II , and have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its diverse biological activities.

Biochemical Pathways

For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could result from the compound’s interactions with its targets and its influence on various biochemical pathways.

特性

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWTHNKWALNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428745 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864068-85-9 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)